![molecular formula C8H6N4 B590343 5,7,8,12-tetrazatricyclo[6.4.0.02,6]dodeca-1,3,6,9,11-pentaene CAS No. 126878-11-3](/img/structure/B590343.png)
5,7,8,12-tetrazatricyclo[6.4.0.02,6]dodeca-1,3,6,9,11-pentaene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9H-Pyrrolo[2’,3’:3,4]pyrazolo[1,5-a]pyrimidine is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and materials science. This compound is characterized by its fused ring structure, which includes pyrrole, pyrazole, and pyrimidine rings. The unique arrangement of these rings imparts distinct chemical and biological properties to the compound, making it a valuable subject of study.
Preparation Methods
The synthesis of 9H-Pyrrolo[2’,3’:3,4]pyrazolo[1,5-a]pyrimidine typically involves condensation reactions of aminopyrazoles with various reagents such as 1,2-allenic, enaminonitriles, enaminones, 1,3-diketones, unsaturated nitriles, or unsaturated ketones . These methods have been developed to achieve high yields and efficiency. Industrial production methods may involve similar synthetic routes but are optimized for scalability and cost-effectiveness.
Chemical Reactions Analysis
9H-Pyrrolo[2’,3’:3,4]pyrazolo[1,5-a]pyrimidine undergoes various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at positions where the ring structure is activated by electron-withdrawing groups.
Cyclization: Intramolecular cyclization reactions can form additional fused ring structures.
Common reagents and conditions used in these reactions include solvents like tetrahydrofuran (THF) and catalysts such as palladium or iron chloride. The major products formed from these reactions depend on the specific reagents and conditions used but often include various substituted derivatives of the original compound.
Scientific Research Applications
9H-Pyrrolo[2’,3’:3,4]pyrazolo[1,5-a]pyrimidine has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound has been studied for its potential as a fluorescent probe for bioimaging applications.
Mechanism of Action
The mechanism by which 9H-Pyrrolo[2’,3’:3,4]pyrazolo[1,5-a]pyrimidine exerts its effects, particularly in medicinal applications, involves its interaction with specific molecular targets. For instance, as a CDK2 inhibitor, it binds to the active site of the enzyme, preventing its interaction with cyclin A2 and thereby inhibiting cell cycle progression. This leads to the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
9H-Pyrrolo[2’,3’:3,4]pyrazolo[1,5-a]pyrimidine can be compared with other similar compounds such as:
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with a similar fused ring structure but different biological activities.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Known for its use as a kinase inhibitor.
Pyrazolo[1,5-a]pyrimidines-based fluorophores: These compounds are used for their optical properties and have applications in materials science.
The uniqueness of 9H-Pyrrolo[2’,3’:3,4]pyrazolo[1,5-a]pyrimidine lies in its specific ring structure and the resulting biological and photophysical properties, which make it a versatile compound for various scientific applications.
Properties
CAS No. |
126878-11-3 |
|---|---|
Molecular Formula |
C8H6N4 |
Molecular Weight |
158.164 |
IUPAC Name |
6H-pyrrolo[1,2]pyrazolo[3,5-a]pyrimidine |
InChI |
InChI=1S/C8H6N4/c1-3-10-8-6-2-4-9-7(6)11-12(8)5-1/h1-5H,(H,9,11) |
InChI Key |
WDIBQNNUWOOQFW-UHFFFAOYSA-N |
SMILES |
C1=CN2C(=C3C=CN=C3N2)N=C1 |
Synonyms |
1H-Pyrrolo[2,3:3,4]pyrazolo[1,5-a]pyrimidine (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



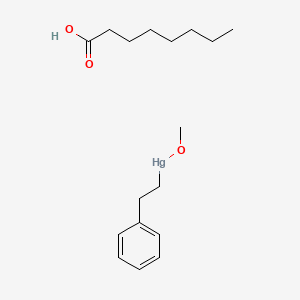
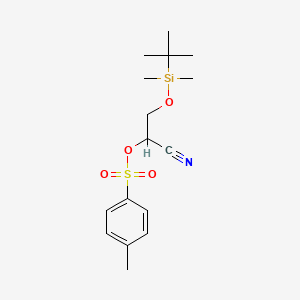
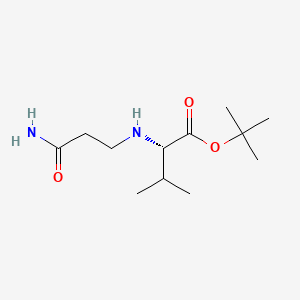
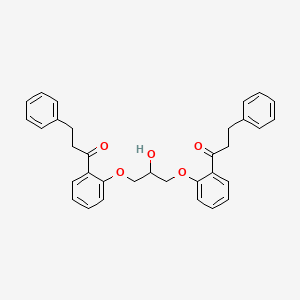
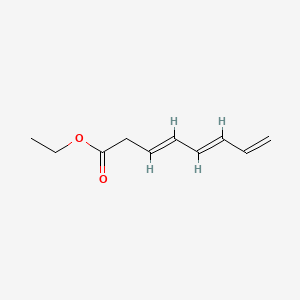
![N-[3-[2-[2-[3-[(2-Chloroacetyl)amino]propoxy]ethoxy]ethoxy]propyl]-2-(methylamino)acetamide;2,2,2-trifluoroacetic acid](/img/structure/B590273.png)

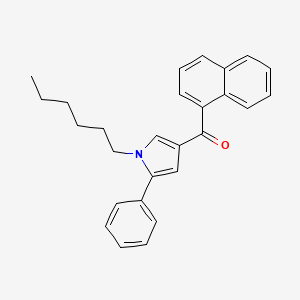
![(2S,3R,4R,6R)-3-methoxy-2-methyl-4-(methylamino)-29-oxa-1,7,17-triazaoctacyclo[12.12.2.12,6.07,28.08,13.015,19.020,27.021,26]nonacosa-8(13),14,19,21(26),27-pentaen-16-one](/img/structure/B590281.png)
